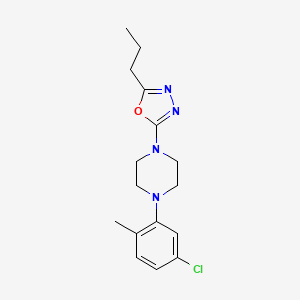
1-(5-chloro-2-methylphenyl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(5-chloro-2-methylphenyl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine" typically involves condensation reactions and is characterized by specific steps tailored to achieve the desired molecular architecture. For instance, a related compound was synthesized through a reaction involving carbamimide and an acid, facilitated by hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like X-ray diffraction, NMR, and IR spectroscopy. For example, a structurally similar compound was confirmed using single-crystal XRD data, highlighting its crystallization in a specific crystal system with defined unit cell parameters (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions and properties are intrinsic to the functional groups present in the compound. These compounds often exhibit interactions like weak intermolecular hydrogen bonds and aromatic π–π stacking interactions, contributing to their stability and reactivity (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are determined by the compound's molecular arrangement. The physical form can vary based on the substituents and the crystallization process, as observed in related compounds (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
Chemical properties are influenced by the presence of functional groups like oxadiazole and piperazine rings. These groups can impart specific reactivity patterns, such as electrophilic or nucleophilic characteristics, which are often explored through computational methods like density functional theory (DFT) (Kumara et al., 2017).
properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-3-4-15-18-19-16(22-15)21-9-7-20(8-10-21)14-11-13(17)6-5-12(14)2/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBCCXYUKOSWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-4-(5-propyl-1,3,4-oxadiazol-2-YL)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678971.png)
![2-{2-oxo-2-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5678979.png)

![(4S)-N-ethyl-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5678987.png)
![6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5678991.png)

![N-[3-cyano-5-(4-methoxyphenyl)-2-furyl]-2-thiophenecarboxamide](/img/structure/B5679012.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5679022.png)
![(3S*,4S*)-3-{ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}-4-hydroxy-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5679038.png)


![ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5679053.png)
![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)